molecular formula C10H6F4O3 B5624529 3-(2,3,5,6-tetrafluoro-4-methoxyphenyl)acrylic acid

3-(2,3,5,6-tetrafluoro-4-methoxyphenyl)acrylic acid

Cat. No. B5624529
M. Wt: 250.15 g/mol
InChI Key: WTMURTQUJBZDLA-NSCUHMNNSA-N
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Description

Synthesis Analysis The synthesis of closely related compounds to 3-(2,3,5,6-tetrafluoro-4-methoxyphenyl)acrylic acid involves the reaction of pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate. This process leads to the formation of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester. Further reactions of this compound with aniline, o-phenylenediamine, and o-aminophenol have been investigated, showcasing the compound's versatility in chemical reactions (Pimenova et al., 2003).

Molecular Structure Analysis Molecular structure analysis of similar compounds has been conducted using X-ray crystallography. For instance, the separation and structural elucidation of E and Z isomers of a related compound were achieved by careful pH control during selective acidification, with their structures confirmed via single crystal X-ray diffraction. This provides insight into the stereochemical preferences and molecular geometry of such compounds (Chenna et al., 2008).

Chemical Reactions and Properties Chemical reactions involving compounds of similar structure include esterification, cyclization, and decarbonylation processes, showcasing a range of functional group transformations and reactivity patterns. For example, the thermal cyclization of ester derivatives leads to the formation of chromene and furan dione derivatives, illustrating the compound's potential in synthesizing cyclic organic structures (Pimenova et al., 2003).

Physical Properties Analysis The physical properties of related compounds are influenced by their molecular structure, as observed in crystallography studies. The crystallization behavior and solid-state structure provide valuable information on intermolecular interactions and stability, which are crucial for understanding the material properties of these compounds. For example, the isomeric structures of related compounds show different crystallization patterns, reflecting the influence of molecular geometry on physical properties (Chenna et al., 2008).

Chemical Properties Analysis The chemical properties, including reactivity and stability of 3-(2,3,5,6-tetrafluoro-4-methoxyphenyl)acrylic acid derivatives, can be deduced from their reactions with various nucleophiles and electrophiles, as well as their behavior under different chemical conditions. Studies on similar compounds highlight the ability to undergo diverse chemical transformations, including nucleophilic substitution, cyclization, and polymerization reactions, which are indicative of the functional group chemistry and potential applications of these compounds (Pimenova et al., 2003).

properties

IUPAC Name

(E)-3-(2,3,5,6-tetrafluoro-4-methoxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4O3/c1-17-10-8(13)6(11)4(2-3-5(15)16)7(12)9(10)14/h2-3H,1H3,(H,15,16)/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMURTQUJBZDLA-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1F)F)C=CC(=O)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C(=C1F)F)/C=C/C(=O)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2,3,5,6-Tetrafluoro-4-methoxyphenyl)prop-2-enoic acid

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